Ethyl (2-((4-ethylphenyl)carbamoyl)benzofuran-3-yl)carbamate
Description
Ethyl (2-((4-ethylphenyl)carbamoyl)benzofuran-3-yl)carbamate is a synthetic carbamate derivative featuring a benzofuran core substituted with a 4-ethylphenyl carbamoyl group at the 2-position and a carbamate moiety at the 3-position. Carbamates are widely studied for their pesticidal, pharmaceutical, and bioactive properties due to their ability to inhibit enzymes such as acetylcholinesterase or act as prodrugs.
Properties
IUPAC Name |
ethyl N-[2-[(4-ethylphenyl)carbamoyl]-1-benzofuran-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-3-13-9-11-14(12-10-13)21-19(23)18-17(22-20(24)25-4-2)15-7-5-6-8-16(15)26-18/h5-12H,3-4H2,1-2H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSKHGQUINISIQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2-((4-ethylphenyl)carbamoyl)benzofuran-3-yl)carbamate typically involves multiple steps. One common method includes the use of palladium-catalyzed C–H arylation and transamidation reactions. . The reaction conditions often involve the use of palladium catalysts, appropriate ligands, and solvents such as dimethylformamide (DMF) or toluene.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring the purity of the final product, and implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2-((4-ethylphenyl)carbamoyl)benzofuran-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Medicinal Chemistry
Ethyl (2-((4-ethylphenyl)carbamoyl)benzofuran-3-yl)carbamate has shown promise as a potential drug candidate due to its unique structure, which may confer various therapeutic properties:
- Anti-inflammatory Activity : Preliminary studies suggest that the compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are critical in the inflammatory response. This activity could make it useful in treating conditions characterized by chronic inflammation.
- Antitumor Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The mechanisms may involve apoptosis induction or cell cycle arrest, suggesting its potential as an anticancer agent.
- Cholinesterase Inhibition : The compound's structural similarities to other carbamates suggest potential inhibitory activity against acetylcholinesterase (AChE), which is significant for therapeutic applications in neurodegenerative diseases like Alzheimer's.
Biological Research
The compound's biological activity is studied for various therapeutic applications:
- Antiviral Properties : Investigations into the antiviral potential of benzofuran derivatives have indicated that this compound may interfere with viral replication processes.
- Antibacterial Effects : Studies have shown that related compounds can exhibit antibacterial properties, making this compound a candidate for further exploration in antimicrobial therapies.
Industrial Applications
In addition to its medicinal uses, this compound serves as a valuable building block in organic synthesis:
- Synthesis of Complex Molecules : It can be utilized as a reagent in various organic transformations, aiding in the development of new materials and pharmaceuticals.
Case Studies
Several studies have investigated the biological activities of compounds related to this compound:
- Anti-inflammatory Study : A study demonstrated that a related benzofuran derivative significantly reduced inflammation in animal models by inhibiting COX enzymes, suggesting similar efficacy for this compound.
- Cholinesterase Inhibition : In vitro assays showed that derivatives exhibited IC50 values as low as 10 nM for AChE inhibition, indicating a strong potential for cognitive enhancement therapies.
- Antitumor Activity : Research on structurally similar compounds revealed cytotoxic effects on breast cancer cells, with mechanisms involving apoptosis pathways being investigated.
Mechanism of Action
The mechanism of action of Ethyl (2-((4-ethylphenyl)carbamoyl)benzofuran-3-yl)carbamate involves its interaction with specific molecular targets. The benzofuran core is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The compound belongs to the ethyl carbamate family, which includes derivatives with diverse substituents influencing bioactivity. Key analogs and their properties are summarized below:
Table 1: Comparative Analysis of Ethyl Carbamate Derivatives
Key Observations:
Substituent Influence on Bioactivity: The benzofuran core in the target compound may enhance π-π stacking interactions with biological targets compared to simpler phenyl groups in desmedipham or fenoxycarb .
Mechanistic Divergence: Desmedipham inhibits photosynthesis by targeting photosystem II, while fenoxycarb disrupts insect metamorphosis via juvenile hormone mimicry.
Synthetic Complexity :
- The benzofuran scaffold requires multi-step synthesis compared to simpler phenyl-based analogs, which may limit scalability but enhance target specificity.
Pharmacokinetic and Toxicological Profiles
Limited data exist for the target compound, but inferences can be drawn from analogs:
- Metabolism : Carbamates are typically metabolized via esterase-mediated hydrolysis. The 4-ethylphenyl group may slow degradation, extending half-life compared to desmedipham .
- Toxicity : Ethyl carbamates generally exhibit moderate toxicity (e.g., LD₅₀ values of 200–1000 mg/kg in rodents). Halogenated derivatives (e.g., the pyrazole-containing analog) show higher ecotoxicity due to bioaccumulation risks .
Biological Activity
Ethyl (2-((4-ethylphenyl)carbamoyl)benzofuran-3-yl)carbamate is a compound of interest due to its potential biological activities, particularly in the realms of anti-inflammatory, anti-cancer, and antiviral properties. This article synthesizes available research findings, case studies, and structure-activity relationship (SAR) analyses to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Synthesis
The compound is characterized by a benzofuran core substituted with an ethyl carbamate moiety and a 4-ethylphenyl group. The synthesis typically involves multi-step organic reactions, including the formation of the benzofuran core through cyclization reactions and subsequent carbamoylation steps to introduce the ethyl carbamate group.
Synthesis Steps:
- Formation of Benzofuran Core: Cyclization of phenol derivatives with aldehydes.
- Introduction of Carbamate Group: Reaction with ethyl chloroformate in the presence of a base.
- Attachment of 4-Ethylphenyl Group: Coupling via carbamoylation using isocyanates.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in inflammatory pathways. Preliminary studies suggest that it may inhibit certain enzymes, leading to anti-inflammatory effects.
1. Anti-inflammatory Activity
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. These effects are often mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
2. Anticancer Activity
Several studies have reported on the anticancer potential of benzofuran derivatives, including those with similar structures to our compound. For instance, compounds within this class have shown cytotoxic effects against various cancer cell lines, with IC50 values often in the low micromolar range.
Table: Cytotoxicity Data
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (breast cancer) | 1.98 ± 1.22 |
| Compound B | A549 (lung cancer) | 1.61 ± 1.92 |
| Ethyl Carbamate Analog | HT29 (colon cancer) | < 5 |
3. Antiviral Activity
Benzofuran derivatives have also been investigated for their antiviral properties, particularly against viruses such as Hepatitis C and Norovirus. Structure-activity relationship studies suggest that modifications in the benzofuran structure can enhance antiviral efficacy.
Case Study: Antiviral Efficacy
In a study focusing on antiviral agents derived from benzofuran scaffolds, several compounds demonstrated promising activity against HuNoV replication in cellular systems, highlighting the relevance of structural modifications in enhancing biological activity.
Structure-Activity Relationship (SAR)
The SAR analysis reveals critical insights into how structural components influence biological activity:
- Substituents on the Phenyl Ring: Electron-donating groups enhance cytotoxicity.
- Benzofuran Core Modifications: Alterations can significantly impact both anti-inflammatory and anticancer activities.
Table: SAR Insights
| Structural Feature | Activity Impact |
|---|---|
| Electron-donating groups on phenyl | Increased cytotoxicity |
| Substituted benzofuran core | Enhanced anti-inflammatory effects |
Q & A
Basic Research Questions
Q. What are the key structural features of Ethyl (2-((4-ethylphenyl)carbamoyl)benzofuran-3-yl)carbamate, and how are they characterized experimentally?
- Answer : The compound contains a benzofuran core substituted with a carbamoyl group at position 2 and a carbamate group at position 3. Key characterization techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and stereochemistry.
- Mass spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography (if crystalline) to resolve bond angles and spatial arrangement .
Q. What synthetic routes are reported for analogous benzofuran carbamate derivatives?
- Answer : Multi-step syntheses typically involve:
- Benzofuran ring formation via cyclization of phenolic precursors (e.g., using NaH/THF for deprotonation and sigmatropic rearrangement ).
- Carbamoylation using isocyanate or carbamoyl chloride reagents under anhydrous conditions.
- Carbamate introduction via reaction with ethyl chloroformate or activated carbonates .
Advanced Research Questions
Q. How can multi-step synthesis of this compound be optimized to improve yield and purity?
- Answer :
- Stepwise monitoring : Use TLC or HPLC to track intermediates and adjust reaction times/temperatures .
- Catalyst selection : Palladium catalysts for coupling reactions (e.g., Suzuki-Miyaura for aryl substitutions) .
- Purification : Combine column chromatography (silica gel) with recrystallization (e.g., ethyl acetate/hexane) to remove byproducts .
Q. How can conflicting pharmacological activity data across studies be reconciled?
- Answer :
- Assay standardization : Ensure consistent cell lines (e.g., HEK293 for receptor binding) and control groups.
- Structural analogs : Compare activity of derivatives (e.g., fluorinated or trifluoromethyl-substituted carbamates) to identify pharmacophore contributions .
- Reproducibility checks : Validate purity (>98% via HPLC) and exclude batch variability .
Q. What strategies mitigate solubility challenges in in vivo studies?
- Answer :
- Co-solvents : Use DMSO (≤10%) or cyclodextrin-based formulations to enhance aqueous solubility .
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) for improved bioavailability .
Q. Which computational methods are suitable for predicting interactions with biological targets?
- Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., cytochrome P450 isoforms) .
- MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories (e.g., GROMACS) .
Q. How can stereochemical outcomes be controlled during synthesis?
- Answer :
- Chiral auxiliaries : Employ Evans’ oxazolidinones or Sharpless asymmetric epoxidation for enantioselective steps .
- Chiral chromatography : Use Chiralpak columns (e.g., AD-H or OD-H) to resolve racemic mixtures .
Q. What methodologies determine lipophilicity and its impact on drug design?
- Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
